2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H6F4O It is a trifluoromethyl ketone derivative, characterized by the presence of both trifluoromethyl and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)acetic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the fluoro and methyl substituents on the aromatic ring.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone: Similar structure with a fluoro substituent at a different position on the aromatic ring.
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone is unique due to the presence of both trifluoromethyl and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential as an enzyme inhibitor, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYBITAYSRVBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610958 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-93-3 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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